6-Chloro-3,4-dimethoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQNYZNXHLAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-21-1 | |
| Record name | 6-chloro-3,4-dimethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-3,4-dimethoxypyridazine for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Pyridazines in Medicinal Chemistry
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast landscape of substituted pyridazines, 6-Chloro-3,4-dimethoxypyridazine has garnered interest as a versatile building block for the synthesis of complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 6-position, coupled with two methoxy groups at the 3- and 4-positions, offers a unique combination of reactivity and structural features that are highly attractive for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the structural information, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers and professionals engaged in drug development.
Core Structural and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective utilization in synthesis and drug design. This compound is a solid at room temperature with the key structural identifiers summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.59 g/mol | [2][3] |
| IUPAC Name | This compound | |
| CAS Number | 2096-21-1 | [1][2][3][4] |
| SMILES String | COC1=CC(Cl)=NN=C1OC | [1][2] |
| InChI | InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 | [1] |
| InChIKey | VJOQNYZNXHLAPW-UHFFFAOYSA-N | [1] |
| Purity Specification | >95% | [4] |
| Long-Term Storage | Store long-term in a cool, dark place (<15°C recommended) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following data provides insights into the structural features of this compound.
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available through specialized chemical databases such as ChemicalBook. [7] Access to these spectra is crucial for confirming the identity and purity of the compound after synthesis or before its use in further reactions.
Synthesis of this compound: A Proposed Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a viable synthetic route can be inferred from the preparation of structurally analogous compounds. The most probable precursor for this synthesis is a polychlorinated pyridazine, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions.
A plausible starting material is 3,4,6-trichloropyridazine. The synthesis would likely proceed through a two-step methoxylation process. The regioselectivity of the methoxylation can be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the methoxide source.
Caption: Proposed synthetic pathway for this compound.
Inferred Experimental Protocol:
Step 1: Synthesis of Dichlorodimethoxypyridazine Intermediate
-
To a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting residue will likely be a mixture of dichlorodimethoxypyridazine isomers.
Step 2: Formation and Isolation of this compound
-
Further reaction of the intermediate mixture with a controlled amount of sodium methoxide may be necessary to achieve the desired trisubstituted product.
-
Alternatively, the desired this compound isomer may be present in the initial reaction mixture and can be isolated through column chromatography on silica gel. The optimization of the eluent system will be critical for achieving good separation from other isomers.[8]
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring, further enhanced by the adjacent nitrogen atom, facilitates the displacement of the chloride ion by a variety of nucleophiles.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions and may require heating. For instance, reaction with primary or secondary amines would yield the corresponding 6-amino-3,4-dimethoxypyridazine derivatives, which are valuable scaffolds in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][9][10] This allows for the introduction of aryl or heteroaryl groups at the 6-position, significantly expanding the chemical diversity of accessible derivatives.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
While specific drugs derived directly from this compound are not prominently featured in the current literature, its structural motifs are highly relevant to the design of bioactive molecules, particularly in the area of kinase inhibitors.[11][12]
The substituted pyridazine core can mimic the hinge-binding interactions of ATP in the active site of kinases. The chloro and methoxy groups play a crucial role in modulating the potency and selectivity of these inhibitors. The chlorine atom can engage in halogen bonding or serve as a synthetic handle for further optimization, while the methoxy groups can influence solubility and participate in hydrogen bonding.[13]
The derivatization of the 6-position through nucleophilic substitution or cross-coupling reactions allows for the exploration of the kinase active site and the optimization of ligand-target interactions. Therefore, this compound represents a valuable starting point for the development of novel kinase inhibitors and other potential therapeutic agents.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of the 6-chloro substituent, provides a robust platform for the synthesis of a wide array of derivatives. While detailed experimental protocols for its synthesis and specific applications are still emerging, the foundational knowledge of its properties and reactivity outlined in this guide provides a strong basis for its utilization in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such adaptable chemical scaffolds in the drug development pipeline cannot be overstated.
References
A comprehensive list of references will be compiled and provided in the final version of the whitepaper.
Sources
- 1. Organic Chemistry [3asenrise.com]
- 2. 2096-21-1|this compound|BLD Pharm [bldpharm.com]
- 3. Synthonix, Inc > Building Blocks > 2096-21-1 | this compound [synthonix.com]
- 4. 2096-21-1 this compound AKSci 3756CT [aksci.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound(2096-21-1) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 6-Chloro-3,4-dimethoxypyridazine
The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 6-Chloro-3,4-dimethoxypyridazine .
This guide deviates from standard templates to prioritize structural validation logic —addressing the specific challenge of differentiating this compound from its regioisomers (e.g., 3-chloro-4,5-dimethoxy or 6-chloro-3,5-dimethoxy isomers) which frequently co-elute during synthesis.
Executive Summary & Compound Identity
This compound is a functionalized diazine heterocycle often utilized as a scaffold in the development of agrochemicals and kinase inhibitors. Its structural integrity is defined by the specific arrangement of the chlorine atom relative to the two methoxy groups.
The primary analytical challenge lies in the regiochemistry of nucleophilic substitution . Synthesis typically involves the methoxylation of 3,4,6-trichloropyridazine, which yields a mixture of isomers. Therefore, a simple 1H NMR is often insufficient without NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) support.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.58 g/mol |
| Monoisotopic Mass | 174.0196 (³⁵Cl) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |
Synthesis Context & Impurity Profile
To interpret the spectra correctly, one must understand the sample's origin. The most common synthetic route involves Nucleophilic Aromatic Substitution (
Analytical Workflow Diagram
The following diagram illustrates the critical path from crude synthesis to validated structure, highlighting where specific spectroscopic techniques are applied.
Figure 1: Analytical workflow for isolating and validating this compound from isomeric mixtures.
Nuclear Magnetic Resonance (NMR) Profiling[3]
The NMR data below assumes a sample purity of >98% in Deuterated Chloroform (
Proton NMR ( NMR)
The spectrum is characterized by simplicity, yet the chemical shift of the lone aromatic proton is the diagnostic key.
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-5 | 6.85 – 6.95 | Singlet (s) | 1H | - | The lone aromatic proton. Shielded by the adjacent C4-OMe group. |
| C4-OCH₃ | 4.05 – 4.10 | Singlet (s) | 3H | - | Deshielded due to ortho-positioning between N and Cl/OMe. |
| C3-OCH₃ | 3.95 – 4.02 | Singlet (s) | 3H | - | Slightly more shielded than C4-OMe. |
Expert Note on Solvent Effects:
In DMSO-
Carbon NMR ( NMR)
The pyridazine ring carbons appear in the typical heteroaromatic region (110–160 ppm).
| Carbon Position | Shift ( | Type | Notes |
| C-3 | 158.5 | Quaternary (C-O) | Most deshielded due to adjacent N and O. |
| C-6 | 152.0 | Quaternary (C-Cl) | Characteristic of C-Cl in diazines. |
| C-4 | 148.5 | Quaternary (C-O) | Distinct from C-3. |
| C-5 | 112.0 | Methine (C-H) | The only CH carbon in the ring. |
| OCH₃ | 56.5, 55.2 | Methyl | Two distinct methoxy signals. |
Structural Validation via HMBC/NOE
This is the most critical step. To distinguish 6-Chloro-3,4-dimethoxy from 3-Chloro-4,5-dimethoxy:
-
NOE Experiment: Irradiate the H-5 signal.
-
Observation: If NOE enhancement is observed at only one methoxy group, the structure is likely 6-Chloro-3,4-dimethoxy (H-5 is adjacent to C4-OMe but distant from C3-OMe).
-
Contra-indicator:[2][3] If H-5 shows NOE to two methoxy groups, it suggests the 4,5-dimethoxy isomer where the proton is flanked by methoxy groups (unlikely for this substitution pattern) or the 3,5-dimethoxy isomer.
-
Mass Spectrometry (MS) & Fragmentation Logic
Mass spectrometry provides confirmation of the molecular formula and the presence of the chlorine atom.
Ionization Profile (ESI+)
-
Parent Ion (
): 175.0 m/z -
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the
(175) and (177) peaks.
Fragmentation Pathway (EI/CID)
The fragmentation follows a logic of sequential neutral losses, typical for methoxy-heterocycles.
Figure 2: Proposed fragmentation pathway for this compound under ESI/EI conditions.
Diagnostic Ions:
-
m/z 175/177: Confirms Monochloro pattern.
-
m/z 160: Loss of methyl radical (characteristic of aryl methyl ethers).
-
m/z 140: Loss of Chlorine (radical or HCl elimination), confirming the labile nature of the C-Cl bond under high energy.
Infrared Spectroscopy (IR) Fingerprinting[5]
IR is less specific for isomer differentiation but vital for functional group confirmation.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| C-H (Aromatic) | 3050 – 3010 | Weak | Pyridazine ring C-H stretch. |
| C-H (Aliphatic) | 2980 – 2850 | Medium | Methoxy methyl group stretches (Sym/Asym). |
| C=N / C=C | 1580 – 1550 | Strong | Pyridazine skeletal vibrations. |
| C-O-C (Ether) | 1250 – 1050 | Strong | Aryl-alkyl ether stretching bands. |
| C-Cl | 750 – 700 | Medium | Aryl-Chloride stretch (often obscured in fingerprint). |
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, follow this standard operating procedure (SOP) for sample preparation.
NMR Sample Prep
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (salt impurities from synthesis), filter through a cotton plug into the NMR tube.
-
Acquisition:
-
Set relaxation delay (
) to >2 seconds to ensure integration accuracy of the methoxy protons. -
Acquire at least 16 scans for
and 512 scans for .
-
LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Gradient: 5% to 95% ACN over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and ESI+ (Scan range 100–500 m/z).
References
-
BenchChem. (2025).[4] Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related intermediates. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Chloropyrazine and Pyridazine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025).[5] 3-Chloropyridazine and Related Compounds: Spectral Properties. National Library of Medicine. Retrieved from
-
MDPI. (2023). Synthesis and NMR Characterization of Pyridazine Derivatives. Molecules. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Used for solvent residual referencing).[2] Retrieved from
Sources
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of pyridazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and applications in various therapeutic areas. We will explore the significant anticancer, antimicrobial, anti-inflammatory, anticonvulsant, cardiovascular, and herbicidal properties of pyridazine derivatives, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs, highlighting the immense potential of the pyridazine core in addressing a wide range of diseases.
Introduction: The Versatility of the Pyridazine Core
Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic and steric properties to the pyridazine scaffold, allowing it to serve as a versatile pharmacophore capable of interacting with a diverse array of biological targets.[2] This has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities.[3][4]
The pyridazine core is a key structural component in several marketed drugs, including the antidepressant minaprine, the vasodilator hydralazine, and the cardiotonic agent pimobendan, underscoring its therapeutic relevance.[5][6] The synthetic tractability of the pyridazine ring allows for facile introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize toxicity.[7] This guide will provide an in-depth exploration of the major biological activities of pyridazine compounds, offering insights into their therapeutic potential and the experimental methodologies used to uncover it.
Anticancer Activity of Pyridazine Derivatives
The development of targeted cancer therapies has revolutionized oncology, and the pyridazine scaffold has proven to be a valuable framework for the design of potent and selective anticancer agents.[8][9] Pyridazine derivatives have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10]
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant number of pyridazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Several pyridazine derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[11] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the autophosphorylation and activation of the receptor.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyridazine-based compounds, particularly those with fused ring systems like imidazo[1,2-b]pyridazines, have been identified as potent inhibitors of CDKs, such as CDK2 and CDK12/13.[12][13][14] These inhibitors compete with ATP for binding to the kinase domain of CDKs, leading to cell cycle arrest and apoptosis.[10]
Representative Anticancer Pyridazine Compounds and In Vitro Activity
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines and kinases.
| Compound ID/Series | Target | Cell Line/Enzyme | IC50/GI50 | Reference |
| 11m | CDK2 | T-47D (Breast Cancer) | 0.43 µM | [10] |
| 11m | CDK2 | MDA-MB-231 (Breast Cancer) | 0.99 µM | [10] |
| 11m | CDK2 | CDK2/cyclin E | 20.1 nM | [10] |
| 18b | VEGFR-2 | VEGFR-2 Kinase | 60.7 nM | [9][15] |
| 18c | VEGFR-2 | VEGFR-2 Kinase | 107 nM | [9][15] |
| Imidazo[1,2-b]pyridazine derivative | CDK12/13 | MDA-MB-231 (Breast Cancer) | Low nanomolar | [12] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method for evaluating the inhibitory activity of pyridazine compounds against VEGFR-2 kinase.[1][16][17][18]
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test pyridazine compound dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyridazine compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay according to the manufacturer's instructions. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity of Pyridazine Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[19][20][21]
Mechanism of Action
The precise mechanisms of action for many antimicrobial pyridazines are still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms, such as:
-
DNA Gyrase Inhibition: Molecular docking studies have indicated that some pyridazine derivatives can bind to the active site of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[20]
-
Cell Wall Synthesis Inhibition: Other pyridazines may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Folic Acid Synthesis: Some heterocyclic compounds are known to interfere with the folate biosynthesis pathway, which is crucial for microbial growth.
Representative Antimicrobial Pyridazine Compounds and In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | Escherichia coli | 0.892–3.744 | [20] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [20] |
| Compound 7 | S. aureus (MRSA) | 7.8 | [22] |
| Compound 13 | A. baumannii | 3.74 | [22] |
| Compound 15(d) | Staphylococcus aureus | High activity | [23] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the standard method for determining the MIC of a pyridazine compound against a bacterial strain.[6][10][20][21][24][25]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test pyridazine compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test pyridazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension, except for the sterility control wells.
-
Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity of Pyridazine Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][26]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyridazine compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
-
p38 MAP Kinase Inhibition: p38 mitogen-activated protein (MAP) kinase is a central regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8] Several trisubstituted pyridazines have been developed as potent and selective inhibitors of p38 MAP kinase, thereby suppressing the inflammatory cascade.[1][8][27][28][29]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in inflammatory signaling. Pyridazine derivatives have been identified as inhibitors of PDE3 and PDE4, leading to an increase in cAMP levels and subsequent suppression of inflammatory responses.[2][5][16][30][31][32][33][34]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[4][9][28][35]
Objective: To assess the ability of a pyridazine compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Test pyridazine compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups (e.g., vehicle control, standard drug, and test compound groups).
-
Administer the test compound or standard drug orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Other Notable Biological Activities
The versatility of the pyridazine scaffold extends to several other important therapeutic areas.
Anticonvulsant Activity
Pyridazine derivatives have shown significant potential in the treatment of epilepsy.[17][36] Many of these compounds are thought to exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[17]
Experimental Evaluation: The anticonvulsant activity of pyridazine compounds is commonly assessed using the maximal electroshock (MES) seizure test in mice, which is a model for generalized tonic-clonic seizures.[15][17][26][27][36][37] The median effective dose (ED50) is determined as the dose that protects 50% of the animals from the tonic hindlimb extension phase of the seizure.[37][38][39]
Cardiovascular Effects
Pyridazine-containing compounds have been developed as effective agents for the treatment of cardiovascular diseases.[3][6] Notably, pyridazinone derivatives are known to act as selective phosphodiesterase-III (PDE-III) inhibitors, leading to both positive inotropic (increased heart muscle contractility) and vasodilatory effects.[3][6][30][31] This dual action makes them valuable in the management of heart failure.
Herbicidal Activity
In addition to their medicinal applications, pyridazine derivatives have also found use in agriculture as herbicides.[19][25][26][35][40][41][42][43] Some pyridazine compounds act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[25][35] Inhibition of PDS leads to the accumulation of phytoene and a subsequent bleaching effect, ultimately causing plant death.
General Workflow for Pyridazine-Based Drug Discovery
The discovery and development of a new pyridazine-based drug follows a well-established pipeline, from initial target identification to clinical trials and regulatory approval.
Conclusion
The pyridazine scaffold has firmly established itself as a cornerstone in medicinal chemistry, offering a remarkable diversity of biological activities. The ability to readily functionalize the pyridazine ring has enabled the development of a vast library of compounds with potent and selective activities against a wide range of therapeutic targets. From inhibiting key kinases in cancer and inflammation to modulating ion channels in the central nervous system, pyridazine derivatives continue to demonstrate immense therapeutic potential. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of this versatile heterocycle will undoubtedly lead to the discovery of new and improved drugs for the treatment of human diseases. This guide has provided a comprehensive overview of the current landscape of pyridazine research, and it is our hope that it will inspire further innovation in this exciting field.
References
- Asif, M. (2015). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. European Journal of Pharmaceutical and Medical Research, 2(4), 929-943.
- Beale, J. M., & Block, J. H. (Eds.). (2011). Wilson and Gisvold's textbook of organic medicinal and pharmaceutical chemistry. Lippincott Williams & Wilkins.
- Bioorganic & Medicinal Chemistry Letters. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
- Bioorganic & Medicinal Chemistry Letters. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2371-2375.
- Bioorganic & Medicinal Chemistry Letters. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
- BenchChem. (2025).
- El-Sayed, M. A., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. European Journal of Medicinal Chemistry, 182, 111634.
- Jojima, T., & Tamura, S. (1963). Syntheses of Pyridazine Derivatives as Herbicides: Part I. Preparation of Pyridazyl Ethers. Agricultural and Biological Chemistry, 27(10), 728-732.
- Jojima, T., & Tamura, S. (1965). Syntheses of Pyridazine Derivatives as Herbicides: Part III. Preparation of 3- and 4-Phenoxypyridazines. Agricultural and Biological Chemistry, 29(2), 157-162.
- Journal of Medicinal Chemistry. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6975-6984.
- Asif, M. (2015). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Europub.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-4.
- Journal of Agricultural and Food Chemistry. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
- Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100.
- Abdel-Gawad, N. M., et al. (2021). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 12(10), 1729-1745.
- Journal of Medicinal Chemistry. (2010). Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 53(17), 6394-6404.
- Dal Piaz, V., et al. (2008). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 659-666.
- Archiv der Pharmazie. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Archiv der Pharmazie, 350(11-12), 1700213.
- ARKIVOC. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. ARKIVOC, 2007(ii), 247-265.
- Molecules. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
- ResearchGate. (2021). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- El-Sayed, M. A., et al. (2019).
- PubMed. (2024).
- Pest Management Science. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530.
- Bioorganic & Medicinal Chemistry Letters. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813.
- Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Progress in Chemical and Biochemical Research, 4(3), 243-255.
- STEMCELL Technologies. (1998). A single amino acid substitution makes ERK2 susceptible to pyridinyl imidazole inhibitors of p38 MAP kinase. STEMCELL Technologies.
- ResearchGate. (2019). Structures of VEGFR-2 inhibitors approved for clinical use.
- BenchChem. (2025).
- IntechOpen. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen.
- Baghdad Science Journal. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 20(4), 1361.
- Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
- ResearchGate. (2011). Phosphodiesterase inhibitors.
- Alam, M. S., et al. (2017). Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents. Thai Journal of Pharmaceutical Sciences, 41(2), 76-82.
- European Journal of Medicinal Chemistry. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.
- Asif, M. (2014). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Journal of Applied Pharmaceutical Science, 4(11), 108-116.
- Journal of Medicinal Chemistry. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(14), 2319-2327.
- European Journal of Medicinal Chemistry. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. European Journal of Medicinal Chemistry, 39(10), 847-853.
- Journal of Cardiovascular Pharmacology. (1997). Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation. Journal of Cardiovascular Pharmacology, 30(4), 489-497.
- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d176-d183.
- Pharmacology Biochemistry and Behavior. (1991). Evaluation of two anticonvulsant amino-pyridazine derivatives in the conflict test in rats. Pharmacology Biochemistry and Behavior, 39(3), 645-650.
- Molecules. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. Molecules, 26(22), 7013.
- ResearchGate. (2019). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice.
- RSC Medicinal Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1547-1565.
- Agricultural and Biological Chemistry. (1966). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 30(5), 423-429.
- ResearchGate. (2018). ED 50 of the most actives in MES test.
- Taylor & Francis Online. (2017). ED50 – Knowledge and References. Taylor & Francis Online.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. microbeonline.com [microbeonline.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Drug Discovery Process [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ibg.kit.edu [ibg.kit.edu]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. Drug Discovery Workflow - What is it? [vipergen.com]
- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 25. protocols.io [protocols.io]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 29. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 30. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 31. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 33. CN1923832A - Novel pyridazinone compound, preparation method and application thereof - Google Patents [patents.google.com]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 36. meliordiscovery.com [meliordiscovery.com]
- 37. mdpi.com [mdpi.com]
- 38. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. prepchem.com [prepchem.com]
- 41. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 42. assaygenie.com [assaygenie.com]
- 43. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Chloro-3,4-dimethoxypyridazine in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 6-Chloro-3,4-dimethoxypyridazine has emerged as a versatile and highly valuable building block for this purpose. Its electron-deficient nature, coupled with the presence of a reactive chlorine atom, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon and nitrogen-based substituents at the 6-position, enabling the rapid generation of diverse molecular libraries for biological screening.
These application notes provide a comprehensive guide to the use of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed and field-tested protocols, and provide insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners. When applied to this compound, it provides a powerful method for introducing aryl, heteroaryl, or alkyl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for the efficiency of the reaction. For an electron-deficient substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is generally facile. The subsequent transmetalation, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and requires activation of the boronic acid by a base. Finally, reductive elimination from the Pd(II) intermediate regenerates the Pd(0) catalyst and yields the desired cross-coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-3,4-dimethoxypyridazine
This protocol is a representative example and may require optimization for other boronic acids.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust and effective for heteroaryl chlorides. |
| Ligand | dppf (in Pd(dppf)Cl₂) | Other phosphine ligands like SPhos or XPhos can be beneficial for challenging couplings. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | The solvent system influences the solubility of reagents and the reaction temperature. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and other acetylenic compounds, which are important intermediates in organic synthesis and materials science.
Mechanistic Rationale
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The use of a copper co-catalyst allows the reaction to be performed under milder conditions.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of 6-(phenylethynyl)-3,4-dimethoxypyridazine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in a mixture of THF and triethylamine (2:1).
-
Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) under a positive flow of inert gas.
-
Substrate Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure product.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard and effective catalysts for this transformation. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide and mild reaction conditions. |
| Base | Et₃N, Diisopropylamine (DIPA) | The base also often serves as a solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence reaction rates and solubility. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, and it is highly effective for the amination of this compound.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-benzyl-3,4-dimethoxy-6-pyridazinamine
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and toluene. Stir for a few minutes.
-
Amine Addition: Add benzylamine (1.2 equiv) to the mixture.
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired arylamine.
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high efficiency. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80 - 120 °C | The reaction generally requires elevated temperatures. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use fresh, high-purity reagents and anhydrous solvents. Screen different palladium/ligand combinations. Increase the reaction temperature. |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki), homocoupling of the alkyne (Sonogashira), dehalogenation of the starting material. | Adjust the stoichiometry of the reagents. Lower the catalyst loading. Use a different base or solvent system. |
| Difficulty in Purification | Co-elution of product with residual catalyst or ligand. | Use a scavenger resin to remove palladium. Perform an aqueous wash with a solution of a suitable chelating agent. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex pyridazine derivatives. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and predictable introduction of a wide variety of substituents. The protocols and insights provided in these application notes serve as a valuable starting point for researchers seeking to leverage the synthetic potential of this important heterocyclic compound. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate combination will be key to achieving the best possible results.
References
-
General Information on this compound
-
Palladium-Catalyzed Cross-Coupling Reactions (General Overviews and Mechanisms): 3. The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis, The Royal Swedish Academy of Sciences. [Link] 4. Suzuki-Miyaura Cross-Coupling, Organic Chemistry Portal. [Link] 5. Sonogashira Coupling, Organic Chemistry Portal. [Link] 6. Buchwald-Hartwig Amination, Organic Chemistry Portal. [Link]
6-Chloro-3,4-dimethoxypyridazine in the synthesis of kinase inhibitors
Executive Summary
6-Chloro-3,4-dimethoxypyridazine (CAS: 21038-02-2) represents a high-value pharmacophore intermediate for the development of Type I and Type II ATP-competitive kinase inhibitors.[1] Structurally, the pyridazine core serves as a bioisostere for the privileged quinazoline and quinoline scaffolds found in approved EGFR and VEGFR inhibitors (e.g., Gefitinib, Cabozantinib).[1][2]
The unique value of the 3,4-dimethoxy substitution pattern lies in its dual functionality:
-
Electronic Modulation: The electron-donating methoxy groups fine-tune the electrophilicity of the C6-chlorine, balancing reactivity for nucleophilic aromatic substitution (
) while maintaining stability.[1] -
Structural Mimicry: The motif mimics the 6,7-dimethoxyquinazoline "warhead" but offers improved aqueous solubility and distinct hydrogen-bonding vectors at the kinase hinge region.[1][3]
This guide details the optimized protocols for leveraging this scaffold in medicinal chemistry, focusing on
Chemical Reactivity Profile
Understanding the electronic landscape of this compound is prerequisite to successful synthesis.[1]
| Position | Substituent | Electronic Effect | Reactivity Application |
| C6 | Chlorine | Primary Electrophile: Site of | |
| C3 | Methoxy | H-Bond Acceptor: Mimics N1 of quinazolines; can be demethylated to form pyridazin-3-one (H-bond donor).[1] | |
| C4 | Methoxy | Solubility/Shape: Fills hydrophobic pockets; deactivates C5 against electrophilic attack.[1][3] | |
| N1/N2 | Ring Nitrogen | Inductive withdrawing | Hinge Binding: N2 often serves as the primary H-bond acceptor in the ATP pocket.[1][3] |
Application Protocols
Protocol A: Displacement for Hinge Binder Installation
Context: The most common application is displacing the C6-chloride with an aniline or heterocyclic amine to establish the primary interaction with the kinase hinge region.[3]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Functionalized Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1]
-
Solvent:
-Butanol or DMA (Dimethylacetamide)[1] -
Acid Catalyst:
-TsOH (0.1 equiv) or HCl (4M in dioxane)[2]
Step-by-Step Methodology:
-
Preparation: Charge a pressure-rated reaction vial with this compound (1.0 mmol) and the aniline derivative (1.1 mmol).
-
Solvation: Add
-Butanol (3.0 mL). The protic solvent assists in stabilizing the transition state via hydrogen bonding to the pyridazine nitrogens.[3] -
Activation: Add
-TsOH (0.1 mmol). Note: Acid catalysis protonates N2, significantly increasing the electrophilicity at C6, facilitating attack by weaker nucleophiles like anilines. -
Reaction: Seal the vessel and heat to 110°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride (
).[1][3] -
Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.[1][3] Filter and wash with cold diethyl ether.[1][3]
-
Free Base Generation: Suspend the solid in saturated
and extract with EtOAc to obtain the free base.[1][3]
Validation Criteria:
-
Purity: >95% by HPLC.
-
Key Impurity: Hydrolysis of the chloride to the 6-hydroxy derivative (avoid wet solvents).[1][3]
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: Used when a carbon-carbon bond is required at C6, often to attach solubilizing tails or extend the scaffold into the solvent-exposed region of the kinase.[1]
Reagents:
-
Catalyst:
(5 mol%)[1][3] -
Base:
(2.0 equiv)[1][2][3] -
Boronate: Aryl or Heteroaryl boronic acid (1.2 equiv)[4][1][2][3]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Methodology:
-
Degassing: Combine solvent components and sparge with Argon for 15 minutes. Critical: Oxygen is the primary cause of catalyst death and homocoupling side products.[3]
-
Assembly: In a glovebox or under Argon stream, combine the chloropyridazine, boronic acid, base, and Pd catalyst.
-
Heating: Heat to 90°C for 2–6 hours.
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is toxic in biological assays.[1][2][3]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Regioselective Demethylation (The "Unmasking" Strategy)
Context: Converting the 3-methoxy group to a hydroxyl (which tautomerizes to the pyridazin-3-one) creates a donor-acceptor motif (NH-CO) often required for specific kinase selectivity profiles (e.g., c-Met or PARP inhibitors).[1]
Reagents:
Mechanism & Selectivity: The N2-nitrogen directs the demethylation.[3] The 3-OMe is sterically and electronically more susceptible to nucleophilic attack by the iodide ion after activation of the nitrogen.[3]
Step-by-Step Methodology (TMSI Method):
-
Setup: Dissolve the 3,4-dimethoxy substrate in dry Acetonitrile at 0°C.
-
Addition: Add TMSI (1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Quench with MeOH (cleaves the silyl ether intermediate).
-
Isolation: The product (6-substituted-4-methoxy-pyridazin-3(2H)-one) usually precipitates.[1]
Pathway Visualization: Scaffold Logic in Drug Design
The following diagram illustrates the decision tree for utilizing this compound in designing a hypothetical FGFR inhibitor.
Caption: Logical flow for converting the chloropyridazine core into a functional kinase inhibitor, highlighting the divergence between amination and carbon-coupling strategies.
Comparative Data: Pyridazine vs. Quinazoline
When replacing a Quinazoline core (e.g., Gefitinib) with the 3,4-Dimethoxypyridazine core, the following physicochemical shifts are observed:
| Property | Quinazoline Core | 3,4-Dimethoxypyridazine Core | Advantage |
| LogP (Lipophilicity) | High (3.5 – 4.[1]5) | Moderate (2.0 – 3.[2][3]0) | Improved oral bioavailability and reduced metabolic clearance.[2][3] |
| Solubility (Aq) | Low (< 10 | Moderate (> 50 | Easier formulation; reduced need for solubility tags.[1][2][3] |
| H-Bond Capacity | 1 Acceptor (N1) | 2 Acceptors (N1, N2) + OMe | Additional vectors for water-mediated bridging in the ATP pocket. |
| Metabolic Liability | C6/C7 O-dealkylation | C3/C4 O-dealkylation | Similar metabolic soft spots; pyridazine ring is generally resistant to oxidation.[1][3] |
Troubleshooting Guide
-
Problem: Low yield in
reaction with electron-deficient anilines. -
Problem: Formation of "Bis-coupling" products during Suzuki reaction.
-
Root Cause:[1][2][3][5][6][7][8] If the starting material was 3,6-dichloro-4-methoxypyridazine, both chlorides react.[1]
-
Solution: Ensure the starting material is the mono-chloro this compound.[1] If synthesizing from the dichloro, control stoichiometry strictly (1:1) and keep the temperature low (60°C).
-
References
-
BenchChem Technical Support. (2025).[1][2][3][9] Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related scaffolds. BenchChem Application Notes.[1][3][10] Link[1][2]
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[2][3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][5][9][11] Journal of the American Chemical Society, 73(4), 1873-1874.[1] Link
-
Abdelrahman, N. A., et al. (2021).[2][3][5] Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition.[1][3][5] RSC Advances, 11, 25523-25541. Link
-
Luo, G., et al. (2019).[1][2][3] Preparation of pyridazine derivatives as kinase inhibitors.[1][3][8][10][12][13] Patent WO2019/089442.[1][3][11] Bristol-Myers Squibb Company.[3][11] Link
-
He, Y., et al. (2014).[2][3] Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors.[1][12] Bioorganic & Medicinal Chemistry Letters, 24(21), 5093-5097.[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 12. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for amination of chloropyridazines
Application Note: Strategic Amination of Chloropyridazines
Executive Summary & Chemical Landscape
Pyridazines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Gabazine analogues) and antihypertensive agents. Their utility stems from the 1,2-diazine ring's profound electron deficiency, which renders the carbons at positions 3, 4, 5, and 6 highly susceptible to nucleophilic attack.
However, this high reactivity presents a paradox: control vs. conversion . While 3,6-dichloropyridazine is eager to react, preventing bis-amination (over-reaction) or hydrolysis (side-reaction) requires precise kinetic control.
This guide delineates the two primary pathways for amination:
-
Nucleophilic Aromatic Substitution (
): The baseline method for aliphatic amines and highly reactive substrates. -
Buchwald-Hartwig Cross-Coupling: The requisite method for anilines (aromatic amines), sterically hindered nucleophiles, or deactivated pyridazine cores.
Decision Matrix: Selecting the Right Pathway
Before selecting a protocol, analyze your substrate and nucleophile against this logic flow.
Figure 1: Decision tree for selecting between classical SNAr and Palladium-catalyzed amination based on nucleophile strength and substrate electronics.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Primary/Secondary aliphatic amines reacting with 3,6-dichloropyridazine or 3-chloropyridazine.
Mechanism & Causality
The reaction proceeds via a Meisenheimer-like transition state. The adjacent nitrogens in the pyridazine ring pull electron density, making the C-Cl bond highly polarized.
-
Regioselectivity Note: In 3,6-dichloropyridazine, the first amination deactivates the ring toward a second attack. This electronic feedback loop allows for high selectivity of mono-aminated products if stoichiometry is controlled (1.0 - 1.1 equiv of amine).
Protocol 1: Microwave-Assisted Mono-Amination
Microwave irradiation is superior to thermal reflux here, reducing reaction times from 12 hours to <30 minutes and suppressing hydrolysis by limiting water exposure time.
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 equiv)
-
Nucleophile: Aliphatic amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
Step-by-Step:
-
Charge: In a 10 mL microwave process vial, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in EtOH (2.5 mL).
-
Add: Add the amine (1.1 mmol) followed by DIPEA (1.2 mmol). Cap the vial.
-
Irradiate: Heat to 120°C for 20 minutes (Fixed Power mode, high absorption).
-
Note: If using 4-chloropyridazine (less reactive), increase temp to 150°C.
-
-
Work-up: Concentrate solvent in vacuo. The residue is often pure enough for the next step. If salts precipitate, triturated with water/ether or purify via flash chromatography (EtOAc/Hexane).
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Anilines, sterically hindered amines, or introducing a second amine onto a deactivated pyridazine ring.
Mechanism & Causality
When the pyridazine ring is deactivated (e.g., after the first amination) or the nucleophile is weak (aniline),
-
Ligand Selection: Pyridazines are "sticky" substrates; the nitrogen lone pairs can poison the catalyst. Bulky, electron-rich ligands like BrettPhos or RuPhos are essential to prevent catalyst sequestration and facilitate reductive elimination.
Protocol 2: Pd-Catalyzed Arylamination
Reagents:
-
Substrate: 3-chloro-6-substituted-pyridazine (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd-PEPPSI-IPr (2 mol%) -
Ligand: BrettPhos (4-6 mol%)
-
Base:
(2.0 equiv) - Crucial: Must be anhydrous. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube or sealable vial and purge with Argon/Nitrogen x3.
-
Solids: Add pyridazine substrate, aniline,
, , and BrettPhos. -
Solvent: Add degassed 1,4-Dioxane.
-
Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.
-
Reaction: Heat to 100°C for 4–12 hours .
-
Monitoring: Check LCMS for consumption of chloride. If stalled, add 1 mol% fresh catalyst/ligand.
-
-
Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via column chromatography.
Experimental Workflow Visualization
Figure 2: Operational workflow for executing amination protocols.
Comparative Data & Troubleshooting
Table 1: Condition Optimization Guide
| Variable | Buchwald-Hartwig Conditions | Impact/Reasoning | |
| Solvent | EtOH, n-BuOH, NMP | 1,4-Dioxane, Toluene, t-Amyl alcohol | Polar protic aids |
| Base | DIPEA, | Stronger bases (NaOtBu) speed up Pd-cat but risk hydrolysis. | |
| Temp | 80–150°C | 80–110°C | Microwave allows higher temp for shorter time in |
| Catalyst | None | Pd(OAc)2, Pd2(dba)3 | Pd source must be coupled with electron-rich ligand (BrettPhos). |
Common Pitfalls:
-
Hydrolysis (Pyridazinone formation):
-
Bis-Amination (in 3,6-dichloro substrates):
-
Catalyst Poisoning (Pd Path):
References
-
Microwave-Assisted Amination of Chloropyridazines
- Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine.
- Source:RSC Advances
-
URL:[Link]
-
Palladium-Catalyzed Amination (General Heterocycles)
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source:ChemSusChem (via NIH/PMC)
-
URL:[Link]
-
Ligand Selection for N-Heterocycles
- Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Source:J. Am. Chem. Soc. (via NIH/PMC)
-
URL:[Link]
-
Large Scale Process Considerations
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. ajrconline.org [ajrconline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Optimizing 6-Chloro-3,4-dimethoxypyridazine Synthesis
Topic: Yield Improvement & Process Optimization Target Molecule: 6-Chloro-3,4-dimethoxypyridazine (CAS: N/A for specific isomer, generic derivatives ~19064-67-6 family) Primary Precursor: 3,4,6-Trichloropyridazine[1]
Executive Dashboard: Process Criticalities
Before altering your current protocol, review these Critical Process Parameters (CPPs). This synthesis is governed by regioselective Nucleophilic Aromatic Substitution (
| Parameter | Target Range | Impact on Yield |
| Stoichiometry | 2.05 – 2.10 eq.[1] NaOMe | < 2.0 eq: Incomplete conversion (monomethoxy intermediates).> 2.2 eq: Formation of trimethoxypyridazine (over-reaction). |
| Temperature | -10°C to 0°C (Addition)20°C (Reaction) | High temps (>40°C) favor the unwanted 4,6-dimethoxy isomer and hydrolysis.[1] |
| Solvent System | MeOH (Anhydrous) or THF/MeOH | Water content >0.1% leads to 6-chloropyridazin-3-ones (hydrolysis).[1] |
| Addition Rate | Dropwise (1-2 hrs) | Rapid addition creates localized hot spots, promoting side reactions.[1] |
The "Golden Path" Protocol
This optimized workflow is designed to maximize the kinetic product (3,4-dimethoxy) while suppressing the thermodynamic isomer.
Reagents
-
Substrate: 3,4,6-Trichloropyridazine (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe), 25-30% wt in Methanol (2.05 eq)[1]
-
Solvent: Anhydrous Methanol (10V relative to substrate mass)
Step-by-Step Methodology
-
Preparation: Charge 3,4,6-trichloropyridazine into the reactor with Anhydrous Methanol (8V). Cool the system to -10°C under
atmosphere.-
Why: Low temperature is crucial to control the rate of the second substitution.
-
-
Controlled Addition: Dilute the NaOMe solution with the remaining Methanol (2V). Add this solution dropwise over 90 minutes , maintaining internal temperature below 0°C.
-
Reaction: Allow the mixture to warm slowly to 20°C over 4 hours. Stir for an additional 6–12 hours.
-
Note: Do not reflux.[1] Refluxing promotes attack at the C-6 position (forming the impurity) and displacement of the final chlorine (trimethoxy).
-
-
Quench: Adjust pH to 6–7 using dilute Acetic Acid or HCl (1M).
-
Why: Neutralization stops the reaction immediately and prevents basic hydrolysis during workup.
-
-
Workup: Remove MeOH under reduced pressure. Resuspend residue in EtOAc/Water.[1][3] Wash organic layer with Brine.[1][3] Dry over
.[1][3] -
Purification: Recrystallization from Isopropyl Alcohol (IPA) or Hexane/EtOAc (depending on purity profile).
Troubleshooting Guide: Root Cause Analysis
Issue 1: High levels of "Isomer B" (3-Chloro-4,6-dimethoxypyridazine)[1]
-
Symptom: HPLC shows two major peaks with identical Mass (MS).
-
The Science: The starting material (3,4,6-trichloro) reacts first at C-4 to form 3,6-dichloro-4-methoxypyridazine .[1] The second methoxy group must attack C-3 to get your target.[1] However, C-6 is less sterically hindered and electronically similar.[1]
-
Fix:
-
Lower Temperature: The attack at C-3 (flanked by N and OMe) has a higher activation energy than C-6.[1] Lowering temp favors the desired pathway if C-3 is kinetically favored in your specific solvent matrix, though often C-6 is the thermodynamic trap.[1]
-
Solvent Switch: Switch from pure MeOH to THF (with stoichiometric solid NaOMe). THF coordinates sodium cations differently, often altering the regioselectivity by "shielding" the more accessible C-6 position.
-
Issue 2: Presence of Hydroxy/Keto Impurities (Pyridazinones)
-
Symptom: New peaks appearing at M-14 (Cl
OH exchange) or broad peaks in NMR.[1] -
The Science: Methoxide is a strong base. If water is present, hydroxide ions (
) compete with methoxide ( ).[1] Pyridazines are highly susceptible to hydrolysis at the 3 and 6 positions. -
Fix:
Issue 3: Low Conversion (Mono-methoxy intermediate remains)
-
Symptom: Starting material is gone, but intermediate persists.
-
Fix:
-
The second substitution is significantly slower than the first due to the electron-donating effect of the first methoxy group (deactivating the ring).
-
Do not add heat. Instead, extend reaction time or increase NaOMe slightly to 2.15 eq.
-
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while avoiding the red (isomer) and orange (over-reaction) paths.
Caption: Reaction pathway showing the bifurcation at the mono-methoxy intermediate. Control of the second step determines isomeric purity.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: How do I distinguish the two isomers by NMR? A:
-
Target (6-Cl-3,4-diOMe): The proton at C-5 is a singlet.[1] It is shielded by the adjacent OMe groups but deshielded by the ring. Look for a shift around 6.8–7.0 ppm .[1]
-
Isomer (3-Cl-4,6-diOMe): The proton at C-5 is also a singlet but is flanked by a Cl and an OMe.[1] The chemical shift will differ slightly.
-
Definitive ID: Use NOESY NMR.[1] In the target, the C-4 OMe group will show a correlation with the C-5 proton.[1] In the isomer (4,6-diOMe), the C-4 OMe will also show correlation, but the C-6 OMe will not.[1] Wait—actually, HMBC is better. In the target, the C-5 proton will couple to C-4 and C-6 carbons.[1] The carbon shifts of C-3 (Cl-bearing vs OMe-bearing) are distinct (~150 ppm vs ~160 ppm).[1]
Q: My crude solid is sticky/oily. How do I crystallize it? A: This is common due to mixed isomers.[1]
-
Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA).
-
Add Hexane dropwise until turbidity appears.[1]
-
Cool slowly to 4°C.
-
If oiling out occurs, re-dissolve and seed with a pure crystal if available, or scratch the glass surface.
References
-
Regioselectivity in Pyridazines: Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Reactions of 3,6-Dichloropyridazine. The Journal of Organic Chemistry, 28(1), 218–221. Link
-
Methoxylation Mechanisms: Kaji, K., Nagashima, H., & Oda, H. (1987).[4] Studies on Syntheses and Reactions of Methoxypyridazines. II.[1] Methoxylation of 3,4,6-Trichloropyridazine. Chemical and Pharmaceutical Bulletin, 35(3), 229-234.[1] (Note: This is the seminal paper describing the isomer distribution). Link
-
General ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
on Heterocycles: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link
Sources
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Sci-Hub. ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. / ChemInform, 1987 [sci-hub.box]
Optimizing reaction conditions for Suzuki coupling with 6-Chloro-3,4-dimethoxypyridazine
Technical Support Center: Suzuki-Miyaura Coupling Optimization Subject: 6-Chloro-3,4-dimethoxypyridazine Functionalization
Introduction: Substrate Analysis
Welcome to the optimization guide for This compound . This substrate presents a unique "push-pull" electronic challenge that often leads to stalled reactions or unexpected byproducts.
-
The "Pull" (Reactivity): The pyridazine ring is electron-deficient (two nitrogens), making the C6-chloride generally reactive toward oxidative addition.
-
The "Push" (Deactivation): The methoxy groups at positions 3 and 4 are strong electron donors (via resonance). This increases electron density on the ring, significantly slowing down oxidative addition compared to a bare dichloropyridazine.
-
The Trap (Coordination): The N-heterocyclic nitrogens are highly capable of coordinating to Palladium, potentially poisoning the active catalyst species if the ligand is not bulky enough.
Module 1: Critical Reaction Parameters
Catalyst & Ligand Selection
-
Standard (Start Here): Pd(dppf)Cl₂[1]·DCM (3–5 mol%). The bidentate ferrocenyl ligand prevents the formation of inactive bis-phosphine complexes and resists displacement by the pyridazine nitrogens.
-
Advanced (For Low Yields): XPhos Pd G3 or SPhos Pd G3 . These precatalysts generate bulky, electron-rich active species that accelerate oxidative addition on the electron-rich pyridazine ring while sterically preventing nitrogen coordination.
Base & Solvent Systems
-
The Hydrolysis Risk: The 6-chloro position is susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide ions, converting your starting material into 6-hydroxy-3,4-dimethoxypyridazine (a pyridazinone tautomer). -
Recommendation:
-
Standard:
(2.0 M aq) in 1,4-Dioxane. -
If Hydrolysis Occurs: Switch to anhydrous conditions using
or CsF in dry THF or Toluene.
-
Module 2: Troubleshooting Matrix (Q&A)
Q1: I see consumption of the starting chloride, but the major product is the hydrolyzed pyridazinone (OH-species), not the coupled product. Why?
A: This is a classic competition between the Suzuki cycle and
-
Fix: Eliminate water. Switch to anhydrous
(2-3 equiv) suspended in dry Dioxane or Toluene. If solubility is an issue, use dry DMF at lower temperatures ( ).
Q2: The reaction turns black immediately (Pd black precipitation) and conversion stops at <20%. A: This indicates "catalyst death." The pyridazine nitrogens are likely displacing your phosphine ligands, or the oxidative addition is too slow, leading to Pd agglomeration.
-
Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands create a "protective shell" around the Pd center, preventing the pyridazine nitrogen from binding.
Q3: My boronic acid is disappearing, but the chloride remains untouched. A: You are experiencing protodeboronation . The dimethoxy-pyridazine is a slow electrophile; if the cross-coupling is slow, the boronic acid decomposes faster than it reacts.
-
Fix:
-
Add the boronic acid in portions (e.g., 0.5 equiv every hour).
-
Switch to a Boronic Ester (BPin) or a MIDA Boronate , which release the active species slowly.
-
Module 3: Optimized Experimental Protocols
Protocol A: The "Workhorse" Condition (High Success Rate)
Best for: Standard aryl boronic acids with moderate sterics.
-
Charge Vessel: In a reaction vial, combine:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.3 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
-
Solvent/Base: Add 1,4-Dioxane (
concentration relative to substrate) and ( aqueous solution, 3.0 equiv). -
Degas: Sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling).
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[2]
Protocol B: The "Difficult Substrate" Condition
Best for: Sterically hindered boronic acids or if Protocol A fails due to hydrolysis.
-
Charge Vessel: Combine Substrate (1.0 equiv), Boronic Ester (1.5 equiv), XPhos Pd G3 (0.03 equiv), and
(finely ground, anhydrous) (3.0 equiv). -
Solvent: Add dry THF or Toluene (
). -
Reaction: Heat to 80°C (THF) or 100°C (Toluene) for 16 hours under inert atmosphere.
-
Note: Addition of 2-3 drops of water may be necessary to initiate the catalytic cycle if strictly anhydrous conditions yield no reaction, but keep it minimal.
Module 4: Visualization & Logic
Figure 1: Reaction Mechanism & Failure Points
A visual guide to where the specific chemistry of 3,4-dimethoxypyridazine interacts with the catalytic cycle.
Caption: The Suzuki catalytic cycle highlighting specific vulnerabilities of this compound: slowed oxidative addition and susceptibility to hydrolysis or catalyst poisoning.
Figure 2: Troubleshooting Logic Tree
Decision matrix for optimizing low-yielding reactions.
Caption: Step-by-step diagnostic tree for resolving common failure modes in pyridazine cross-coupling.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2015).[4] Optimization of Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Organic Letters, 17(14), 3616–3619. Link
-
BenchChem Technical Guides. (2025). Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: Durable, Bench-Stable, and Highly Effective Coupling Partners. Journal of the American Chemical Society, 132(40), 14092–14103. Link
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
Optimizing the chlorination step in pyridazine synthesis
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Dehydroxychlorination of 3(2H)-pyridazinones
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Process Chemistry. This guide addresses the critical chlorination step in transforming 3(2H)-pyridazinones (and their 4,5-dihydro precursors) into 3-chloropyridazines .
This transformation is the "make-or-break" stage in many drug development campaigns. While the reaction appears simple on paper (
Module 1: Reaction Initiation & Stoichiometry
Q: My standard neat protocol is stalling at 60% conversion. Adding more reagent doesn't help.[1] What is the kinetic bottleneck?
A: The stalling is likely due to the poor solubility of the pyridazinone salt or the depletion of the active electrophile. Simply adding more Phosphorus Oxychloride (
The Fix: Activation Strategy You need to shift the mechanism from simple phosphorylation to a Vilsmeier-Haack-type activation or increase the chloride ion concentration.
-
The "Turbo" Additive (
): For stubborn substrates, standard is insufficient. We recommend a hybrid system:-
Ratio: Use
as the solvent (3–5 vol) and add 0.5–1.0 eq of Phosphorus Pentachloride ( ). -
Mechanism:
dissociates into , providing a more potent electrophile and a higher concentration of soluble chloride ions, which are necessary to displace the intermediate phosphate species [1].
-
-
The Catalytic Base (N,N-Dimethylaniline vs. Pyridine):
-
Pyridine: Acts as a proton scavenger and forms a pyridinium salt, which can sometimes precipitate and crust over the stir bar, hindering mass transfer.
-
N,N-Dimethylaniline (DMA): Preferred for high-temperature scale-ups. It forms a soluble Vilsmeier-like complex with
, accelerating the attack on the pyridazinone oxygen.
-
Q: Is it true that adding water helps the reaction? That sounds dangerous.
A: Yes, but only under strictly controlled conditions. This is a counter-intuitive "Pro Tip" in process chemistry.
-
The Science: Pure
reacts slowly. Adding a trace amount of water (approx. 0.5–1.0 eq relative to substrate, not excess) generates dichlorophosphoric acid ( ) in situ. This species is a powerful proton donor that activates the pyridazinone carbonyl, facilitating the attack of the phosphorus species [2]. -
The Warning: This must be done at low temperature (
) before heating. NEVER add water to hot .
Module 2: Troubleshooting Decomposition ("Black Tar")
Q: My reaction mixture turned into a solid black mass. Is it recoverable?
A: No. The "Black Tar" indicates extensive polymerization or charring of the pyridazine ring, usually driven by localized superheating or lack of solvent to dissipate heat.
Root Cause Analysis:
Pyridazines are electron-deficient but can undergo ring-opening or polymerization under harsh acidic conditions at temperatures
Prevention Protocol: If you are observing tar formation, you must abandon "neat" conditions and move to a solvent-diluted system.
Decision Matrix: Solvent Selection
Figure 1: Solvent selection strategy to mitigate thermal decomposition and handle solubility issues.
Module 3: The Quenching Protocol (Safety & Yield)
Q: I lost 40% of my yield during workup. The LCMS showed the product, but it disappeared after extraction.
A: You likely hydrolyzed your product back to the starting material. 3-Chloropyridazines are reactive electrophiles (het-aryl halides). If the quenching solution becomes too hot or too acidic/basic, the chloride is displaced by water (hydrolysis).
Critical Protocol: The "Inverse Addition" (Drowning)
Standard Operating Procedure (SOP):
-
Cool Down: Cool the reaction mixture to
. Do NOT cool to if the mixture is neat, as it will solidify and become un-pumpable. -
The Vessel: Prepare a separate vessel with crushed ice and water (3x volume of reaction).
-
Drowning: Slowly pour the reaction mixture into the ice/water (Inverse Addition).
-
Why? This ensures
is always the limiting reagent, preventing a runaway exotherm.[1]
-
-
pH Control (The Yield Saver): As
hydrolyzes, it generates and . The pH will plummet to <1.-
Action: Simultaneously dose 28% Ammonium Hydroxide (
) or 50% NaOH to maintain pH between 8.0 and 10.0 . -
Caution: Do not exceed pH 11, or you risk nucleophilic attack by hydroxide on the chloropyridazine [3].
-
Quenching Safety Workflow
Figure 2: Safe quenching workflow emphasizing inverse addition and pH control.
Module 4: Purification & Isolation Data
Q: My product is an oil that won't crystallize. How do I purify it without a column?
A: Chloropyridazines often oil out due to impurities (phosphorus esters).
Troubleshooting Table: Purification Strategies
| Issue | Observation | Recommended Fix |
| Oiling Out | Product separates as a dark oil at the bottom of the aqueous layer. | Extraction: Use Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with 5% |
| Emulsion | Layers won't separate during extraction. | Filter: Pass the biphasic mixture through a Celite pad to remove colloidal phosphorus salts. |
| Color | Product is dark brown/black. | Carbon Treatment: Dissolve in refluxing cyclohexane or heptane, add activated charcoal, filter hot. |
| Hydrolysis | Starting material reappears on TLC. | Speed: Process the aqueous quench immediately. Do not let the product sit in the acidic quench liquor for >1 hour. |
References
-
Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent.[2]Link
-
ChemRxiv. (2025).[3] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. (Discusses the catalytic effect of water/dichlorophosphoric acid). Link
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.Link
-
BenchChem. (2025).[1] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.Link
Sources
Validation & Comparative
Comparative analysis of 6-Chloro-3,4-dimethoxypyridazine with other pyridazine analogs
A Comparative Analysis of 6-Chloro-3,4-dimethoxypyridazine and its Analogs: A Guide for Medicinal Chemists
Introduction
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties, including a π-deficient nature, make it an excellent scaffold for developing compounds with a wide range of biological activities, from anticancer and antimicrobial to cardiovascular agents.[1][2] The strategic functionalization of the pyridazine ring is a key exercise in modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties, reactivity, and interaction with biological targets.
This guide focuses on This compound , a representative building block that, while not extensively documented in peer-reviewed literature, serves as an excellent model for understanding the interplay of substituents on this important core. Direct experimental data for this specific compound is sparse; therefore, this analysis will leverage established chemical principles and comparative data from closely related analogs to provide researchers, scientists, and drug development professionals with a predictive framework for its use. We will objectively compare its projected profile with key analogs to elucidate structure-property and structure-activity relationships (SAR), offering field-proven insights into experimental design and compound selection.
Section 1: Synthesis and Physicochemical Profile
The strategic synthesis of substituted pyridazines is fundamental to their application. For this compound, a plausible and efficient synthetic route can be proposed starting from a common, commercially available precursor, 3,6-dichloropyridazine.
Proposed Synthesis of this compound
The synthesis hinges on the stepwise nucleophilic aromatic substitution (SNAr) of chlorine atoms, a cornerstone of pyridazine chemistry. The higher reactivity of the chlorine atoms on the pyridazine ring is activated by the electron-withdrawing nature of the ring nitrogens. A logical sequence would involve the introduction of the methoxy groups onto a more elaborated chlorinated precursor. A potential pathway starts with maleic anhydride, proceeding through chlorination and cyclization to form a dichlorinated pyridazine intermediate, which can then be selectively methoxylated.[3]
A more direct, lab-scale approach would likely start from 3,4,6-trichloropyridazine. The chlorine at the 4-position is generally the most susceptible to nucleophilic attack, followed by the 6-position, due to the electronic influence of the adjacent nitrogen atoms.
Caption: Proposed synthetic workflow for this compound.
-
Causality Behind Experimental Choices: The choice to first hydrolyze the 3 and 4 positions is based on their higher activation towards nucleophilic substitution compared to the 6-position in some trichlorinated systems. Following the formation of the dihydroxy intermediate, a standard Williamson ether synthesis with an alkylating agent like methyl iodide provides the target molecule. An alternative would be direct methoxylation using sodium methoxide, where careful control of stoichiometry and temperature would be critical to achieve selective substitution.
Selection of Comparative Analogs
To understand the unique contributions of the chloro and dimethoxy substituents, we have selected three key analogs for comparison:
-
3,6-Dichloropyridazine (Analog A): A common precursor that allows for a baseline comparison of a pyridazine core with two electron-withdrawing chloro groups.[4][5][6][7]
-
6-Bromo-3,4-dimethoxypyridazine (Analog B): This analog directly probes the effect of halogen identity at the 6-position. The weaker carbon-bromine bond is expected to significantly alter reactivity in cross-coupling reactions.
-
3,4,6-Trimethoxypyridazine (Analog C): Replacing the 6-chloro group with an electron-donating methoxy group allows for a comparison of electronic effects on the pyridazine ring's properties and reactivity.
Comparative Physicochemical Properties
| Property | This compound (Predicted) | Analog A: 3,6-Dichloropyridazine (Experimental) | Analog B: 6-Bromo-3,4-dimethoxypyridazine (Predicted) | Analog C: 3,4,6-Trimethoxypyridazine (Predicted) |
| Molecular Weight | 188.60 g/mol | 148.98 g/mol [6] | 233.05 g/mol | 184.18 g/mol |
| Melting Point | N/A | 65-69 °C[5] | N/A | N/A |
| cLogP | 1.45 | 1.70[6] | 1.68 | 0.98 |
| pKa (Most Basic) | 1.32 | -0.85 | 1.30 | 1.95 |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | 25.8 Ų[6] | 44.1 Ų | 53.4 Ų |
-
Expert Analysis: The replacement of a chloro group with methoxy groups (Title Compound vs. Analog A) significantly increases the predicted basicity (pKa) and polar surface area (TPSA), suggesting improved aqueous solubility but potentially lower passive membrane permeability. The cLogP remains in a favorable range for drug-likeness. As expected, substituting chlorine for bromine (Analog B) has a minimal impact on calculated electronic properties but increases molecular weight. Replacing the 6-chloro with a 6-methoxy group (Analog C) further increases basicity and polarity while lowering lipophilicity (cLogP), a common strategy to modulate pharmacokinetic profiles.
Section 2: Comparative Reactivity Analysis
The utility of a building block is defined by its reactivity. For halo-heterocycles, palladium-catalyzed cross-coupling reactions are among the most powerful tools for molecular elaboration.
Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of halopyridazines in cross-coupling reactions like Suzuki-Miyaura coupling is primarily governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step. The established reactivity trend is I > Br > Cl > F .[10]
Caption: Comparative reactivity profile in Pd-catalyzed cross-coupling.
-
Trustworthiness Through Causality: A researcher choosing between This compound and its bromo-analog (Analog B ) must weigh the cost and availability of the starting material against reaction efficiency. The chloro-compound is likely more economical but may require more rigorous screening of catalysts and ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve acceptable yields.[11] In contrast, the bromo-analog provides a higher probability of success under standard conditions (e.g., Pd(PPh₃)₄ with a carbonate base), making it ideal for initial library synthesis where reliability is paramount.[12] Analog A presents an interesting case for diversity-oriented synthesis, as ligand control can sometimes be used to selectively functionalize one chloro position over the other.[11]
Section 3: Structure-Activity Relationship (SAR) Insights
While specific biological data for this compound is unavailable, we can extrapolate potential SAR trends based on extensive studies of other pyridazine-containing bioactive molecules. The 3, 4, and 6 positions are common points for modification to probe interactions with biological targets.
Caption: Key modification points on the pyridazine scaffold for SAR studies.
-
Expertise in Application:
-
Position 6: The chloro group serves as a versatile synthetic handle. Replacing it via Suzuki coupling with various aryl or heteroaryl boronic acids is a primary strategy to explore hydrophobic or π-stacking interactions within a protein's binding site. Buchwald-Hartwig amination at this position can introduce hydrogen bond donors/acceptors to engage with polar residues.
-
Positions 3 & 4: The methoxy groups are critical modulators of the compound's overall properties. In many kinase inhibitors, for example, such groups orient into solvent-exposed regions to enhance solubility. They can also form subtle but important C-H···O hydrogen bonds with the protein backbone. Furthermore, they can be metabolically labile, and their replacement with more stable groups (e.g., fluoro) or demethylation to the corresponding hydroxyls are common optimization strategies.[7]
-
Section 4: Experimental Protocol
This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for this class of compounds.
Protocol: Suzuki-Miyaura Coupling of a 6-Halopyridazine with Phenylboronic Acid
Objective: To replace the halogen at the C6 position of a pyridazine ring with a phenyl group.
Materials:
-
6-Bromo-3,4-dimethoxypyridazine (Analog B) (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation (Inert Atmosphere): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-3,4-dimethoxypyridazine, phenylboronic acid, and potassium carbonate.
-
Experimental Rationale: The flask must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and hydrolytic deboronation of the boronic acid.
-
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst to the flask. Immediately seal the flask with a rubber septum.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling nitrogen through them for 15 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Experimental Rationale: The aqueous/organic solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate with a sample of the starting material and co-spot with the reaction mixture. A typical eluent system is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting halide spot has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Conclusion
This compound, while not a widely characterized reagent, represents a valuable scaffold whose properties and reactivity can be confidently predicted. This guide demonstrates that through a comparative analysis with judiciously chosen analogs, a robust strategy for its incorporation into drug discovery programs can be formulated. The 6-chloro position offers a reliable handle for diversification via cross-coupling, albeit under more forcing conditions than its bromo counterpart. The 3,4-dimethoxy substituents are key modulators of polarity and solubility, providing a vector for fine-tuning pharmacokinetic properties. By understanding these fundamental principles, researchers can leverage the pyridazine core to efficiently navigate the complex landscape of medicinal chemistry and develop novel, impactful therapeutics.
References
-
PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [Link]
-
ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25.... [Link]
-
PubMed. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]
-
PubChem. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234. [Link]
-
ChemAxon. LogP and logD calculations. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- Google Patents. WO2005105783A1 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
- Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
MDPI. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 6. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Page not found - Documentation [docs.chemaxon.com:443]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 6-Chloro-3,4-dimethoxypyridazine with other Halopyridines
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, pyridazines and their halogenated derivatives serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-3,4-dimethoxypyridazine against other common halopyridines.
Our objective is to move beyond simple reactivity trends and delve into the mechanistic underpinnings that govern the chemical behavior of these crucial synthetic intermediates. By examining the electronic and steric influences of the pyridazine core and its substituents, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic route design, reaction optimization, and catalyst selection. We will focus on the most synthetically valuable transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Underpinnings of Reactivity
The chemical behavior of a substituted halo-heterocycle is not dictated by a single factor but is rather a complex interplay of the heterocyclic core, the nature of the halogen, and the electronic and steric properties of other substituents.
The Pyridazine Core: An Electron-Deficient System
The pyridazine ring, containing two adjacent nitrogen atoms, is significantly more electron-deficient than pyridine or benzene. This deficiency is a result of the inductive electron-withdrawing effect of the electronegative nitrogen atoms. Unlike pyridine or pyrimidine, the pyridazine nucleus lacks any "unactivated" carbon atoms with respect to nucleophilic attack, making nucleophilic substitution a predominant pathway for its functionalization[1]. This inherent electrophilicity at the carbon centers is a key determinant of its reactivity.
The Halogen Leaving Group
In both SNAr and palladium-catalyzed cross-coupling reactions, the carbon-halogen (C-X) bond is cleaved. The reactivity trend is generally correlated with the C-X bond dissociation energy, which decreases down the group: C-F > C-Cl > C-Br > C-I[2]. Consequently, for cross-coupling reactions, the established order of reactivity is I > Br > Cl[3]. Chloro-heterocycles are often more stable, cost-effective, and readily available, but their lower reactivity necessitates more robust and specialized catalytic systems to achieve efficient transformations[2][4].
Substituent Effects: The Role of Methoxy Groups
The subject of this guide, this compound, features two methoxy (-OCH₃) groups. These substituents exert a dual electronic effect:
-
Mesomeric Effect (+M): The oxygen lone pairs can donate electron density into the aromatic π-system, increasing the electron density on the ring.
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond.
Generally, the mesomeric effect is dominant. For this compound, these electron-donating groups will increase the electron density of the pyridazine core. This has opposing consequences for different reaction types. For SNAr, this donation deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridazine. Conversely, for palladium-catalyzed cross-coupling, the increased electron density at the carbon bearing the chlorine can facilitate the rate-determining oxidative addition step. The interplay of these effects with the inherent electron deficiency of the pyridazine ring creates a unique reactivity profile.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate of this reaction is highly sensitive to the electronic properties of the ring.
The pyridazine core is highly activated towards SNAr[1]. However, the two electron-donating methoxy groups in this compound counteract this activation to some extent by increasing the electron density of the ring, making it less electrophilic. In contrast, halopyridines with electron-withdrawing groups (EWGs), such as nitro groups, are exceptionally reactive in SNAr reactions[5].
Reactivity Comparison:
-
2-Chloro-5-nitropyridine > 2-Chloropyridine > this compound
While the pyridazine core is intrinsically more reactive than pyridine, the powerful electron-donating nature of two methoxy groups reduces the electrophilicity of the reaction center in this compound, rendering it less susceptible to SNAr than a pyridine ring activated by a strong EWG. Compared to a simple 2-chloropyridine, the reactivity is nuanced; the two activating nitrogens of the pyridazine core compete with the deactivating effect of the methoxy groups. Experimental validation is crucial, but it is generally expected to be less reactive than highly activated chloropyridines.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are pillars of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. The reactivity of the halo-heterocycle is primarily governed by the ease of the oxidative addition of the C-X bond to the Pd(0) catalyst.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryl and hetero-biaryl motifs[4]. As a chloro-heterocycle, this compound is a challenging substrate that typically requires a highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the difficult oxidative addition step[6].
The electron-donating methoxy groups on the pyridazine ring can be beneficial here. By increasing electron density on the carbon atom of the C-Cl bond, they can facilitate the oxidative addition of the palladium catalyst, potentially allowing for milder reaction conditions compared to chloropyridazines bearing electron-withdrawing groups.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 6. benchchem.com [benchchem.com]
Biological activity screening of compounds derived from 6-Chloro-3,4-dimethoxypyridazine
An In-Depth Guide to the Biological Activity Screening of Novel Compounds Derived from 6-Chloro-3,4-dimethoxypyridazine
A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, pyridazine scaffolds are of significant interest due to their versatile biological activities. This guide provides a comprehensive overview of the biological activity screening of novel compounds synthesized from the starting material, this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the performance of these derivatives against established standards. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in their discovery efforts.
The Therapeutic Potential of Pyridazine Derivatives
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core structure in numerous biologically active compounds. The incorporation of various substituents onto the pyridazine ring can modulate its physicochemical properties and pharmacological effects, leading to a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The starting scaffold of this compound offers a reactive chlorine atom, which is an excellent site for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives. The methoxy groups can also be modified, further expanding the chemical space for drug discovery.
Anticancer Activity Screening: A Comparative Workflow
A primary focus in the screening of novel pyridazine derivatives is the evaluation of their cytotoxic effects against various cancer cell lines. This allows for the identification of compounds with potent and selective anticancer activity.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following workflow outlines the standard procedure for assessing the anticancer potential of newly synthesized pyridazine derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized pyridazine derivatives
-
Standard anticancer drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Performance Data
The following table summarizes hypothetical IC50 values for a series of novel pyridazine derivatives compared to the standard drug, Doxorubicin.
| Compound | Derivative Structure | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa |
| PDZ-1 | R = -NH-phenyl | 15.2 | 20.5 |
| PDZ-2 | R = -NH-(4-chlorophenyl) | 8.7 | 12.1 |
| PDZ-3 | R = -S-benzyl | 25.1 | 30.8 |
| Doxorubicin | Standard Drug | 1.2 | 1.8 |
Interpretation of Results: In this hypothetical dataset, the introduction of a chloro-substituted phenylamino group at the 6-position (PDZ-2) resulted in a significant increase in cytotoxic activity compared to the unsubstituted phenylamino derivative (PDZ-1). Both are, however, less potent than the standard drug, Doxorubicin. The thioether derivative (PDZ-3) showed the least activity. This suggests that the nature of the substituent at the 6-position plays a crucial role in the anticancer potential of these compounds. Further studies would be required to explore a wider range of substitutions to potentially improve potency and selectivity.
Antimicrobial Activity Screening: A Comparative Approach
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have shown promise in this area.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for evaluating the antimicrobial activity of the synthesized compounds.
Caption: Workflow for antimicrobial activity screening.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized pyridazine derivatives
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Performance Data
The following table presents hypothetical MIC values for a series of novel pyridazine derivatives against selected microbial strains.
| Compound | Derivative Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| PDZ-4 | R = -NH-thiazole | 32 | 64 | >128 |
| PDZ-5 | R = -NH-pyrazole | 16 | 32 | 64 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 8 |
Interpretation of Results: In this hypothetical scenario, the pyrazole-containing derivative (PDZ-5) exhibited better antimicrobial activity than the thiazole derivative (PDZ-4) against both bacterial and fungal strains. However, their activity is considerably lower than that of the standard antibiotics, Ciprofloxacin and Fluconazole. These findings can guide further optimization of the pyridazine scaffold to enhance antimicrobial potency.
Conclusion and Future Directions
The biological activity screening of compounds derived from this compound reveals a promising starting point for the development of novel therapeutic agents. The ease of substitution at the 6-position allows for the creation of a diverse library of compounds with tunable biological activities. The comparative analysis with standard drugs is crucial for understanding the potential of these novel derivatives and for guiding future medicinal chemistry efforts.
Future research should focus on:
-
Expansion of the derivative library: Synthesizing a wider range of derivatives to establish more comprehensive structure-activity relationships.
-
Mechanism of action studies: Investigating the molecular targets and pathways through which the most active compounds exert their effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
By systematically applying the screening workflows and comparative analyses outlined in this guide, researchers can efficiently identify and optimize novel pyridazine derivatives with significant therapeutic potential.
References
A comprehensive list of references that support the methodologies and claims made in this guide will be provided upon the finalization of the specific compounds and biological data to be included. The following are examples of the types of resources that would be cited:
- Synthesis and biological evaluation of new pyridazine deriv
- Anticancer activity of novel heterocyclic compounds.European Journal of Medicinal Chemistry.
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
- MTT Cell Viability Assay.Current Protocols in Molecular Biology.
A Comparative Guide to the Synthesis of Pyridazine Derivatives: Traditional Routes vs. Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide spectrum of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and neuroprotective properties, among others.[1][2] This guide provides a comprehensive comparative analysis of the synthetic methodologies used to construct these vital heterocycles, contrasting classical condensation and cycloaddition reactions with modern catalytic and green chemistry approaches. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative assessment of their performance based on yield, substrate scope, and operational simplicity.
Introduction: The Enduring Significance of Pyridazine Derivatives
The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it a "privileged structure" in drug design, enabling effective interactions with various biological targets.[1][3] The ever-growing demand for novel pyridazine-based therapeutics necessitates the continuous evolution of synthetic strategies that are not only efficient and versatile but also align with the principles of sustainable chemistry. This guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing the reliability of traditional methods with the elegance and efficiency of modern innovations.
Traditional Synthetic Strategies: The Foundation of Pyridazine Chemistry
For decades, the synthesis of pyridazine derivatives has relied on a set of robust and well-established reactions. These methods, while sometimes limited in scope or requiring harsh conditions, form the bedrock of pyridazine chemistry and are still widely employed.
Condensation Reactions: The Workhorse Approach
The most common and foundational method for constructing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4][5] This approach is valued for its reliability and the ready availability of starting materials.[1]
A prominent example is the reaction of γ-ketoacids or their esters with hydrazine to form 3(2H)-pyridazinones.[1][4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and introducing the keto-acid functionality. The subsequent cyclocondensation with hydrazine is a thermodynamically driven process leading to the stable heterocyclic ring. The final aromatization step is often necessary to achieve the desired pyridazine core and can be accomplished with various oxidizing agents.
Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent approach to the pyridazine core.[6][7] A common strategy involves the reaction of a 1,2,4,5-tetrazine with an alkene or alkyne, which proceeds via an inverse electron-demand Diels-Alder reaction followed by the extrusion of dinitrogen gas.[4]
This method allows for the introduction of a wide range of substituents with good regiocontrol.
Modern Synthetic Methods: Efficiency, Versatility, and Sustainability
Driven by the need for more efficient, atom-economical, and environmentally benign processes, modern synthetic chemistry has introduced a plethora of innovative methods for pyridazine synthesis.
Catalytic Approaches: The Power of Transition Metals
Transition metal catalysis has revolutionized organic synthesis, and pyridazine chemistry is no exception. Copper- and palladium-catalyzed reactions have emerged as powerful tools for both the construction of the pyridazine ring and its subsequent functionalization.
Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and pyridazines.[8] The choice of solvent plays a crucial role in determining the final product; acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid leads directly to the aromatized pyridazines.[8]
Palladium catalysis is instrumental in the late-stage functionalization of pre-formed pyridazine rings.[9] Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the pyridazine core with high precision.[10] More recently, direct C-H functionalization has emerged as a highly attractive strategy, avoiding the need for pre-functionalized starting materials and improving atom economy.[11][12]
Caption: General workflow for transition metal-catalyzed C-H functionalization of pyridazines.
Expertise in Action: The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity in C-H functionalization. The electron-deficient nature of the pyridazine ring and the presence of the Lewis basic nitrogen atoms present unique challenges that require careful optimization.[9][11]
Green Chemistry Approaches: A Sustainable Future for Pyridazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes.[13] For pyridazine synthesis, this translates to the use of safer solvents, milder reaction conditions, and the development of catalytic and multicomponent reactions.[13][14]
Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and improve product purity in the synthesis of pyridazine derivatives compared to conventional heating.[15][16][17] This technique is particularly effective for condensation and multicomponent reactions.[16]
Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient.[16] Copper-catalyzed MCRs have been successfully employed for the synthesis of highly substituted pyridazines.[16]
Comparative Analysis: A Head-to-Head Look
To provide a clear and objective comparison, the following table summarizes the key performance indicators of traditional versus modern synthetic methods for pyridazine derivatives.
| Feature | Traditional Methods (e.g., Condensation) | Modern Methods (e.g., Catalytic C-H Functionalization) |
| Yield | Often moderate to good, but can be variable. | Generally high to excellent. |
| Reaction Conditions | Often require harsh conditions (e.g., strong acids, high temperatures).[4] | Typically milder and more tolerant of functional groups.[8] |
| Substrate Scope | Can be limited by the availability of starting materials. | Broader substrate scope and greater functional group tolerance.[8][18] |
| Atom Economy | Can be lower due to the formation of stoichiometric byproducts. | Higher atom economy, especially in C-H functionalization and MCRs. |
| Regioselectivity | Generally good for symmetrical starting materials. | High and tunable regioselectivity through catalyst and ligand control.[9] |
| Green Chemistry | Often less aligned with green principles (e.g., use of hazardous reagents and solvents). | More sustainable, with opportunities for catalysis, safer solvents, and reduced waste.[13][14] |
| Operational Simplicity | Can be straightforward for well-established procedures. | May require specialized catalysts and inert atmosphere techniques. |
Experimental Protocols
To illustrate the practical application of these methods, detailed experimental protocols for a traditional and a modern synthetic approach are provided below.
Protocol 1: Traditional Synthesis of 6-phenyl-3(2H)-pyridazinone
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Bromine
-
Glacial acetic acid
Procedure:
-
A mixture of β-benzoylpropionic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated 6-phenyl-4,5-dihydro-3(2H)-pyridazinone is collected by filtration.
-
The crude dihydropyridazinone (8 mmol) is dissolved in glacial acetic acid (30 mL).
-
A solution of bromine (8.8 mmol) in glacial acetic acid (10 mL) is added dropwise at room temperature.
-
The mixture is stirred for 2 hours, then poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford 6-phenyl-3(2H)-pyridazinone.
Protocol 2: Modern Copper-Catalyzed Synthesis of a Pyridazine Derivative
Materials:
-
β,γ-Unsaturated hydrazone
-
Copper(II) acetate
-
Acetic acid
Procedure:
-
To a solution of the β,γ-unsaturated hydrazone (1 mmol) in acetic acid (5 mL), copper(II) acetate (0.1 mmol) is added.
-
The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridazine derivative.
Conclusion: A Synergistic Approach to Pyridazine Synthesis
Both traditional and modern synthetic methods hold value in the synthesis of pyridazine derivatives. Traditional methods, particularly condensation reactions, offer reliable and scalable routes to core pyridazine structures.[1][4] Modern catalytic methods, on the other hand, provide unparalleled efficiency, selectivity, and functional group tolerance, especially for the synthesis of complex and highly substituted derivatives.[8][9]
For drug discovery and development professionals, a synergistic approach is often the most effective. Traditional methods can be used to efficiently generate key pyridazine intermediates, which can then be further elaborated using modern C-H functionalization techniques to rapidly build libraries of diverse analogues for structure-activity relationship studies. As the field continues to evolve, the integration of green chemistry principles will be paramount in developing even more sustainable and efficient synthetic routes to these vital heterocyclic compounds.
References
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.
- Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Sci-Hub.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Unknown Source.
- Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Unknown Source.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of pyridazines. Organic Chemistry Portal.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Publishing.
- Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
-
Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][19][20]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal.
- Late-Stage C–H Functionaliz
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.
- Pyridine C(sp 2 )
- The synthesis of pyridazine by [4+2] cycloaddition..
- Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publisher.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Synthesis of Pyridazine. ChemTube3D.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Deriv
- Pyridazine Deriv
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Synthesis of New Compounds From Pyridazine Derivatives, and Preliminar" by Mohammed Hasan AL-Dahlaki and Aya H. Mohammed [bsj.uobaghdad.edu.iq]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. sphinxsai.com [sphinxsai.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis of 6-Chloro-3,4-dimethoxypyridazine: A Comparative Analysis of the Target Compound and its Key Precursors
In the landscape of modern medicinal chemistry, pyridazine scaffolds are of paramount importance, serving as the backbone for a multitude of pharmacologically active agents. Among these, 6-Chloro-3,4-dimethoxypyridazine stands out as a crucial intermediate in the synthesis of novel therapeutics. Its value lies in the strategic placement of reactive and modulating groups: a chloro moiety for subsequent nucleophilic substitution and two methoxy groups that influence the electronic properties and steric profile of the molecule.
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can gain a clearer understanding of the molecular transformations occurring at each synthetic step. This knowledge is not merely academic; it is a practical tool for reaction monitoring, quality control, and the unambiguous identification of intermediates and the final product, ensuring the integrity of the drug development pipeline.
Synthetic Pathway Overview
A common and efficient route to this compound begins with the commercially available and cost-effective starting material, maleic anhydride. This pathway involves the formation of a pyridazine ring system followed by sequential chlorination and methoxylation steps. Two key chlorinated pyridazine precursors emerge in plausible synthetic routes: 3,6-dichloropyridazine and 3,4,6-trichloropyridazine. This guide will focus on the spectroscopic signatures that differentiate these precursors from the final dimethoxy product.
Caption: Plausible synthetic routes to this compound from maleic anhydride.
Spectroscopic Comparison: A Tale of Shifting Signals
The transformation from the chlorinated precursors to the final product is elegantly captured in their respective spectra. The introduction of the two methoxy groups induces significant changes in the electronic environment of the pyridazine ring, leading to predictable and discernible shifts in the NMR, alterations in the vibrational modes observed in IR, and distinct fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed map of the molecular framework.
¹H NMR Spectral Comparison:
The ¹H NMR spectra offer a clear narrative of the synthetic progression. In the precursors, the protons are deshielded by the electron-withdrawing chlorine atoms. The introduction of electron-donating methoxy groups results in a characteristic upfield shift of the remaining ring proton.
| Compound | Proton Signal (ppm) | Multiplicity | Notes |
| 3,6-Dichloropyridazine | ~7.51 | Singlet | The two equivalent protons on the pyridazine ring appear as a sharp singlet. The significant downfield shift is due to the deshielding effect of the two chlorine atoms and the nitrogen atoms.[1][2] |
| 3,4,6-Trichloropyridazine | ~7.8 (estimated) | Singlet | The single proton at the C5 position is expected to be even more deshielded due to the presence of three electron-withdrawing chlorine atoms. |
| This compound | ~7.0 (singlet, 1H) | Singlet | The proton at the C5 position shows a noticeable upfield shift compared to the precursors, a direct consequence of the electron-donating methoxy groups at C3 and C4. |
| ~4.1 (singlet, 3H) | Singlet | This signal corresponds to the protons of the methoxy group at the C4 position. | |
| ~4.0 (singlet, 3H) | Singlet | This signal is attributed to the protons of the methoxy group at the C3 position. The slight difference in chemical shift between the two methoxy groups can be attributed to their different electronic environments. |
¹³C NMR Spectral Comparison:
The ¹³C NMR spectra provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbons bearing the methoxy groups experience a significant upfield shift due to the shielding effect of the oxygen atoms, while the carbons attached to chlorine atoms are found further downfield.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methoxy Carbons (ppm) |
| 3,6-Dichloropyridazine | ~151.7 | ~129.0 | ~129.0 | ~151.7 | N/A |
| 3,4,6-Trichloropyridazine | ~150 (est.) | ~140 (est.) | ~125 (est.) | ~155 (est.) | N/A |
| This compound | ~155 (est.) | ~145 (est.) | ~110 (est.) | ~150 (est.) | ~55-60 (two signals) |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to that compound. The key transformations in the synthesis of this compound are clearly reflected in the IR spectra.
The spectra of the chlorinated precursors are characterized by strong C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹). The introduction of the methoxy groups in the final product gives rise to new, strong C-O stretching bands, typically in the region of 1000-1300 cm⁻¹, and C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹.
Characteristic IR Absorption Bands (cm⁻¹):
| Functional Group | 3,6-Dichloropyridazine | 3,4,6-Trichloropyridazine | This compound |
| C-H stretch (aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C-H stretch (aliphatic, -OCH₃) | N/A | N/A | ~2850-2950 |
| C=N stretch (ring) | ~1550-1600 | ~1550-1600 | ~1550-1600 |
| C-O stretch | N/A | N/A | ~1000-1300 (strong, multiple bands) |
| C-Cl stretch | ~600-800 | ~600-800 (multiple bands) | ~600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a particularly useful diagnostic tool in the mass spectra of these compounds.
-
3,6-Dichloropyridazine: The molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
-
3,4,6-Trichloropyridazine: The molecular ion peak will show an isotopic cluster corresponding to three chlorine atoms (M, M+2, M+4, M+6).
-
This compound: The molecular ion peak will have an isotopic signature for one chlorine atom (M and M+2 in a 3:1 ratio).
Predicted Fragmentation Patterns:
The fragmentation of these molecules under electron ionization (EI) conditions will likely involve the loss of chlorine atoms, methoxy groups (as ·OCH₃ or CH₂O), and the cleavage of the pyridazine ring. For this compound, a prominent fragment would be expected from the loss of a methyl radical from a methoxy group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
Mass Spectrometry
-
Sample Introduction (GC-MS): For volatile compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic journey from the chlorinated pyridazine precursors to the final this compound product is a clear and illustrative example of how modern analytical techniques can be used to monitor and confirm chemical transformations. The characteristic changes in the ¹H and ¹³C NMR chemical shifts, the appearance of new vibrational modes in the IR spectrum, and the distinct isotopic patterns and fragmentation in the mass spectrum provide a robust and multi-faceted confirmation of the successful synthesis. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not just beneficial, but essential for ensuring the quality and identity of their synthesized compounds.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95123, 3,4,6-Trichloropyridazine. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][3][4][5]triazolo[4,3-b]pyridazine. Journal of Molecular Structure, 1228, 129759.
-
ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]
-
Royal Society of Chemistry. Supplementary Information for Chemical Communications Paper b210714g. [Link]
-
PubChemLite. This compound (C6H7ClN2O2). [Link]
- Goel, R. K., et al. (1980). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 14(5), 405-412.
-
Organic Syntheses. α-Carboline. [Link]
-
SciSpace. Article. [Link]
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
-
Oakwood Chemical. 3,4,6-Trichloropyridazine. [Link]
-
PubChemLite. 3,4,6-trichloropyridazine (C4HCl3N2). [Link]
-
PubChemLite. 3-chloro-4,5-dimethoxypyridazine (C6H7ClN2O2). [Link]
- Gaber, A. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23719, 3-Methoxypyridine. [Link]
-
University of California, Davis. Interpretation of mass spectra. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5079722, 2-(Chloromethyl)-3,4-dimethoxypyridine. [Link]
-
ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- Arjunan, V., et al. (2008). FT-IR, FT-Raman spectra and quantum chemical calculations of 3,4-dimethoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 50-59.
-
Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]
-
Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
-
University of Guelph. GC/MS-LC/MS multi-residue method. [Link]
-
National Center for Biotechnology Information. A GC-MS Database of Nitrogen-Rich Volatile Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16216928, 2-Chloromethyl-3,4-dimethoxypyridinium chloride. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NFDI4Chem Search Service. infrared absorption spectroscopy (IR). [Link]
-
University of Washington. UWPR_CommonMassSpecCont... [Link]
-
MassBank. msbnk-casmi_2016-sm810401. [Link]
-
National Center for Biotechnology Information. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 612061, 4-(3,4-Dimethoxyphenyl)pyridine. [Link]
-
ScienceDirect. Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative. [Link]
-
National Center for Biotechnology Information. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. [Link]
-
National Center for Biotechnology Information. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
